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Compound of Interest

Compound Name: 4',5,7-Trimethoxyflavone

Cat. No.: B192596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4',5,7-
Trimethoxyflavone, a naturally occurring flavonoid with diverse biological activities. The

following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition, to support researchers in the

identification, characterization, and further development of this compound.

Spectroscopic Data
The structural elucidation of 4',5,7-Trimethoxyflavone is critically dependent on the analysis of

its spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR,

¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4',5,7-Trimethoxyflavone
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.58 s -

H-6 6.34 d 2.2

H-8 6.44 d 2.2

H-2', H-6' 7.82 d 8.9

H-3', H-5' 7.02 d 8.9

5-OCH₃ 3.88 s -

7-OCH₃ 3.91 s -

4'-OCH₃ 3.87 s -

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of 4',5,7-Trimethoxyflavone
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Atom No. Chemical Shift (δ, ppm)

C-2 162.9

C-3 105.7

C-4 177.5

C-5 160.8

C-6 95.9

C-7 164.0

C-8 92.7

C-9 157.8

C-10 106.2

C-1' 123.9

C-2', C-6' 127.9

C-3', C-5' 114.2

C-4' 162.2

5-OCH₃ 55.9

7-OCH₃ 55.6

4'-OCH₃ 55.4

Solvent: CDCl₃

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of 4',5,7-Trimethoxyflavone
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Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

ESI 313.1071 298.1, 299.0

The fragmentation pattern of trimethoxyflavones in mass spectrometry is characterized by the

retro-Diels-Alder (RDA) reaction and neutral losses of small molecules like water, carbon

monoxide, and methyl radicals from the methoxy groups.[1]

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the NMR and MS

data presented above. These protocols are based on standard practices for the analysis of

flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A pure sample of 4',5,7-Trimethoxyflavone is required for NMR analysis.

1. Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d

(CDCl₃), in a clean, dry NMR tube.

Ensure the sample is fully dissolved to form a homogeneous solution.

2. Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient

number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, a spectral width of 0-200 ppm is typically used, and a larger number of scans

is required due to the lower natural abundance of the ¹³C isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_5_7_3_Trihydroxy_6_4_5_trimethoxyflavanone.pdf
https://www.benchchem.com/product/b192596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed

to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of

flavonoids.

1. Sample Preparation:

Prepare a dilute solution of the 4',5,7-Trimethoxyflavone sample in a solvent compatible

with the LC mobile phase, such as methanol or acetonitrile.

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Analysis:

Liquid Chromatography (LC):

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of

formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is

typically employed.

Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is generally used.

Detection: A Diode Array Detector (DAD) can be used to obtain the UV spectrum of the

compound as it elutes from the column, which can provide additional structural

information.

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for

flavonoids, typically in the positive ion mode to generate the protonated molecule [M+H]⁺.

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-

flight (TOF), or ion trap.
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Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the

compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to

obtain fragmentation data for structural elucidation.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure

flavonoid compound like 4',5,7-Trimethoxyflavone.
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Caption: General workflow for obtaining and analyzing NMR and MS data of a pure flavonoid

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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